molecular formula C17H16F6N2O B1217825 (+)-Mefloquine CAS No. 51688-68-7

(+)-Mefloquine

Cat. No.: B1217825
CAS No.: 51688-68-7
M. Wt: 378.31 g/mol
InChI Key: XEEQGYMUWCZPDN-SWLSCSKDSA-N
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Description

(+)-Mefloquine is a synthetic 4-methoxyquinoline derivative belonging to the aryl amino alcohol class of antimalarials, structurally analogous to quinine . Its chemical name is DL-erythro-α-(2-piperidyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol hydrochloride, with a molecular weight of 414.79 g/mol . The compound exists as two enantiomeric pairs (erythro and threo), with the (+)-erythro enantiomer demonstrating superior antimalarial efficacy .

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliary-Mediated Darzens Reaction

The asymmetric total synthesis of (+)-mefloquine hydrochloride was achieved through a novel Darzens reaction employing an N-amino cyclic carbamate (ACC) chiral auxiliary . This method circumvents the limitations of racemic synthesis by directly introducing stereochemical control during the formation of the quinoline-piperidine backbone.

Diastereomeric Resolution of Erythro/Threo Mixtures

Industrial-scale production of this compound often involves the resolution of erythro and threo diastereomers following racemic synthesis. A patented purification process isolates the erythro isomer, which is subsequently resolved into its enantiomers .

Hydrogenation and Initial Purification

The synthesis begins with the hydrogenation of 2-pyridyl-2,8-bis(trifluoromethyl)-4-quinolyl ketone, producing a racemic mixture of erythro and threo diastereomers . The crude product is treated with aqueous methanol (50–80% v/v) at ambient or near-0°C temperatures, selectively precipitating the erythro isomer while retaining the threo form in solution. This step achieves an 82.1–85.6% yield of erythro-mefloquine hydrochloride, effectively eliminating threo contaminants .

Recrystallization for Enhanced Purity

Further purification involves recrystallization from ethanol-acetone mixtures. A suspension of crude erythro-mefloquine hydrochloride in absolute ethanol and acetone (1:5.7 ratio) is refluxed, cooled to 0°C, and stirred for 4 hours to precipitate high-purity crystals . This process recovers 90.7–94.7% of the input material, yielding 136–142 kg of purified product from 150 kg of crude hydrochloride .

Enantiomeric Resolution via Acid-Base Crystallization

A complementary method for obtaining this compound involves resolving the racemic erythro mixture through selective crystallization. This approach, detailed in a Chinese patent, exploits differential solubility between enantiomers in ethanol-diethyl ether systems .

Free Base Generation and Acidification

The racemic erythro-mefloquine free base is dissolved in ethanol (5 mL/g), and concentrated hydrochloric acid is added to protonate the piperidine nitrogen, forming the hydrochloride salt . The solution is concentrated under reduced pressure, and diethyl ether is introduced to precipitate the enantiomerically enriched solid.

Comparative Analysis of Preparation Methods

The table below synthesizes critical parameters of the three principal methods for preparing this compound:

MethodKey FeaturesYield (%)Purity/EEScalability
Asymmetric Darzens Direct enantioselective synthesis; avoids resolution stepsN/AHigh (implied)Moderate
Diastereomeric Resolution High-yield erythro isolation; requires racemic synthesis82–86>99% diastereomerIndustrial
Enantiomeric Crystallization Low-cost resolution; dependent on solubility differencesN/AHigh (implied)Large-scale

Strategic Considerations

  • Asymmetric Synthesis : Ideal for academic and small-scale applications due to its direct enantiocontrol but may face challenges in catalyst recovery and cost-efficiency .

  • Diastereomeric Resolution : Dominates industrial production owing to high yields and simplicity, though it requires additional steps for enantiomeric separation .

  • Crystallization Resolution : Complements racemic synthesis by providing an economical route to enantiopure material, albeit with potential variability in ee .

Chemical Reactions Analysis

Types of Reactions

(+)-Mefloquine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques to produce reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline compounds.

Scientific Research Applications

Antibiotic Adjuvant

Recent studies have demonstrated that (+)-mefloquine can enhance the efficacy of conventional antibiotics against multidrug-resistant bacteria. It exhibits synergistic effects when combined with several antibiotic classes, including:

  • Colistin
  • Beta-lactams
  • Quinolones
  • Linezolid

The mechanisms underlying these effects include the inhibition of antibiotic efflux, disruption of bacterial cell membrane integrity, and interference with biofilm formation . This repurposing of mefloquine could play a crucial role in addressing the growing threat of antimicrobial resistance.

Case Study: Mefloquine in Cancer Treatment

Research has indicated that this compound possesses anticancer properties. A study focusing on prostate cancer revealed that mefloquine induced cell death in cancer cells and showed potential for use in combination with traditional chemotherapy agents . The study highlights the need for further clinical trials to explore its efficacy and safety in cancer therapy.

Treatment of Progressive Multifocal Leukoencephalopathy

This compound has shown promise in treating progressive multifocal leukoencephalopathy (PML), a severe demyelinating disease caused by the JC virus. In vitro studies demonstrated that mefloquine inhibited viral replication without blocking viral entry into cells. This suggests a potential therapeutic role for mefloquine in managing PML, particularly given the lack of effective treatments currently available .

COVID-19 Research

Emerging research indicates that this compound may have antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. A study found that mefloquine reduced viral RNA levels when administered during the viral entry phase. Furthermore, it exhibited synergistic effects when combined with Nelfinavir, enhancing its antiviral activity without cytotoxicity to human lung cells . These findings warrant further investigation into mefloquine's potential as a treatment option for COVID-19.

Safety and Adverse Effects

Despite its therapeutic potential, this compound is associated with neuropsychiatric side effects. Reports have documented symptoms such as anxiety, depression, and visual disturbances following its use . A comprehensive review indicated that while adverse events occur, their incidence is comparable to other antimalarials used for prophylaxis .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings
Antibiotic AdjuvantEnhances effectiveness of antibiotics against resistant bacteriaSynergistic effects with colistin and beta-lactams; disrupts biofilms
Cancer TreatmentInduces apoptosis in cancer cellsPotential candidate for prostate cancer therapy; requires clinical trials
NeurovirologyInhibits JC virus replication; potential treatment for PMLEffective in vitro; lacks suitable animal models for further testing
COVID-19Reduces SARS-CoV-2 viral loadShows promise in synergy with Nelfinavir; warrants clinical exploration

Mechanism of Action

The mechanism of action of (+)-Mefloquine involves:

    Inhibition of heme polymerase: The compound interferes with the polymerization of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite.

    Disruption of cellular processes: It affects the parasite’s cellular processes by interacting with its DNA and inhibiting protein synthesis.

    Molecular targets: The primary targets include heme polymerase and various enzymes involved in DNA replication and protein synthesis.

Comparison with Similar Compounds

Mechanism of Action

Unique to mefloquine, however, is its potent inhibition of Ca²⁺-ATPase in skeletal muscle microsomes (Ki = 53 µM), which disrupts calcium homeostasis and may contribute to neuromuscular side effects .

Pharmacokinetics

(+)-Mefloquine exhibits a prolonged elimination half-life (~18.1 days) due to slow systemic clearance, with peak plasma concentrations achieved 17 hours post-administration . Its pharmacokinetic profile is consistent across adults and children, supporting its use in pediatric prophylaxis and treatment .

Structural and Functional Comparison with Similar Compounds

Quinine

Structural Similarities: Both are aryl amino alcohols with a quinoline core. Key Differences:

  • Mefloquine contains trifluoromethyl groups at C2 and C8, enhancing lipophilicity and half-life compared to quinine .
  • Quinine lacks significant Ca²⁺-ATPase inhibitory activity, correlating with milder neuromuscular effects .

Efficacy :

  • Mefloquine demonstrates higher potency against chloroquine-resistant Plasmodium falciparum strains .
  • Quinine remains preferred for severe malaria due to faster initial parasite clearance .

Chloroquine

Structural Similarities: Both are 4-aminoquinolines. Key Differences:

  • Chloroquine lacks trifluoromethyl groups and the piperidine ring, reducing its activity against resistant strains .

Mechanism :

  • Chloroquine primarily inhibits hemozoin formation without significant Ca²⁺-ATPase effects .

Efficacy :

  • Chloroquine is ineffective against most P. falciparum due to widespread resistance .
  • Mefloquine retains activity in chloroquine-resistant regions .

Pharmacokinetic and Pharmacodynamic Comparison

Parameter This compound Quinine Chloroquine
Half-life (days) 18.1 ~18 20–60
Peak Plasma Time 17 hours 1–3 hours 2–6 hours
Lipophilicity High (due to CF₃ groups) Moderate Low
Key Metabolic Pathway Hepatic CYP3A4 Hepatic CYP3A4/CYP2C19 Hepatic CYP2C8

Pediatric Use

This compound demonstrates predictable efficacy in children, with data from >6,000 pediatric cases supporting its use in prophylaxis (62.5 mg weekly for 10–20 kg children) and treatment . In contrast, quinine’s bitter taste and frequent dosing limit compliance in pediatric populations .

Resistance Patterns

  • Mefloquine : Resistance reported in Southeast Asia but remains rare in Africa .
  • Chloroquine : High resistance globally .
  • Quinine : Resistance emerging in parts of South America and Southeast Asia .

Adverse Event Comparison

Adverse Effect This compound Quinine Chloroquine
Neuropsychiatric Events 10–25% Rare Rare
Cardiotoxicity Rare QT prolongation Cardiomyopathy (chronic)
Retinopathy None reported None reported Dose-dependent

Biological Activity

Mefloquine, a synthetic antimalarial agent, has garnered attention not only for its primary use in treating malaria but also for its diverse biological activities against various pathogens and its potential neuropsychiatric effects. This article explores the biological activity of (+)-Mefloquine, focusing on its antimicrobial properties, antiviral effects, and associated case studies highlighting its neuropsychiatric implications.

Antimicrobial Activity

Mefloquine exhibits significant antimicrobial properties, particularly against gram-positive bacteria. A study demonstrated that mefloquine was bactericidal against strains such as Staphylococcus aureus and Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 16 μg/mL and a minimum bactericidal concentration (MBC) ranging from 16 to 32 μg/mL. However, these concentrations are not achievable in human serum, limiting its clinical application in bacterial infections .

Table 1: Antimicrobial Efficacy of Mefloquine

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus1616-32
Enterococcus faecalis1616-32
Streptococcus pneumoniaeNot specifiedNot specified

Antiviral Activity

Recent research has identified mefloquine's potential as an antiviral agent. Notably, it demonstrated higher anti-SARS-CoV-2 activity compared to hydroxychloroquine, with an IC50 of 1.28 μM and IC90 of 2.31 μM in cellular assays. Mefloquine inhibited the viral entry process post-attachment, suggesting it could be a viable candidate for COVID-19 treatment . Additionally, mefloquine showed activity against the monkeypox virus (MPXV), with IC50 values ranging from 0.51 to 5.2 μM .

Mefloquine in Malaria Treatment

In a phase II clinical trial involving patients with uncomplicated falciparum malaria, mefloquine was administered at doses of 500 mg, 750 mg, and 1000 mg. The cure rates were impressive: 100% for the highest dose, followed by 92.5% and 95% for the lower doses over a follow-up period of 63 days. Side effects were generally mild and transient .

Neuropsychiatric Effects

Despite its therapeutic benefits, mefloquine is associated with notable neuropsychiatric side effects. A review of cases indicated persistent neurocognitive symptoms following exposure to mefloquine in veterans, including deficits in verbal learning and processing speed . Another case highlighted severe reactions such as psychotic hallucinations and depression following prophylactic use in military personnel . These findings emphasize the need for careful monitoring of patients receiving mefloquine.

Summary of Research Findings

The diverse biological activities of this compound underscore its potential beyond antimalarial applications:

  • Antimicrobial : Effective against select gram-positive bacteria but limited clinical applicability due to serum concentration issues.
  • Antiviral : Promising activity against SARS-CoV-2 and MPXV.
  • Neuropsychiatric Risks : Significant adverse effects warrant caution in prescribing.

Q & A

Basic Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of (+)-Mefloquine, and what analytical methods are most reliable for validation?

  • Methodological Answer : Enantiomeric purity is critical due to differing biological activities of stereoisomers. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is widely used. Validate purity using nuclear magnetic resonance (NMR) spectroscopy and polarimetry. Ensure synthetic protocols adhere to asymmetric synthesis principles, such as Sharpless epoxidation or enzymatic resolution .

Q. What in vitro models are appropriate for assessing this compound’s antimalarial efficacy against Plasmodium falciparum strains?

  • Methodological Answer : Use synchronized parasite cultures (e.g., 3D7 or Dd2 strains) with standardized growth inhibition assays (GI₅₀). Include chloroquine-resistant controls (e.g., K1 strain) and quantify parasitemia via flow cytometry or microscopy. Account for hemozoin inhibition kinetics using β-hematin formation assays .

Q. How should clinical trials evaluate this compound’s prophylactic efficacy while minimizing neuropsychiatric adverse event reporting biases?

  • Methodological Answer : Implement double-blind, randomized designs with active comparators (e.g., atovaquone-proguanil). Use validated tools like the Hospital Anxiety and Depression Scale (HADS) and structured interviews to capture subjective symptoms. Stratify participants by CYP3A4/5 metabolic genotypes to identify susceptibility subgroups .

Advanced Research Questions

Q. What mechanisms underlie this compound resistance in Southeast Asian Plasmodium falciparum isolates, and how can these be modeled experimentally?

  • Methodological Answer : Investigate pfmdr1 gene amplification and mutations (e.g., N86Y) via whole-genome sequencing. Use CRISPR-Cas9-edited parasite lines to validate resistance phenotypes. Conduct competitive fitness assays in humanized mouse models to assess evolutionary selection pressures .

Q. How can conflicting data on this compound’s neurotoxicity be reconciled across preclinical and clinical studies?

  • Methodological Answer : Apply systematic review frameworks (PRISMA) to identify heterogeneity in dosing regimens, species-specific blood-brain barrier permeability, and outcome measures. Use meta-regression to adjust for covariates like baseline psychiatric history and co-medications. Validate findings in induced pluripotent stem cell (iPSC)-derived neuronal models .

Q. What mixed-methods approaches are optimal for studying this compound’s long-term neuropsychiatric effects in vulnerable populations?

  • Methodological Answer : Combine quantitative metrics (e.g., MRI-based hippocampal volumetry) with qualitative interviews to capture patient experiences. Use longitudinal cohort designs with nested case-control analyses. Triangulate data using pharmacovigilance databases (e.g., FAERS) and electronic health records .

Q. How does this compound interact with host immune responses during malaria infection, and what experimental systems can elucidate these dynamics?

  • Methodological Answer : Employ transcriptomic profiling (scRNA-seq) of peripheral blood mononuclear cells (PBMCs) from treated patients. Use murine models (e.g., P. berghei-infected C57BL/6 mice) to assess cytokine modulation (e.g., IFN-γ, IL-10). Validate findings with ex vivo T-cell activation assays .

Q. Methodological and Reproducibility Considerations

Q. What strategies ensure reproducibility in this compound pharmacokinetic studies across diverse populations?

  • Methodological Answer : Standardize sampling protocols (e.g., plasma collection at t₀, t₁₂, t₂₄) and validate LC-MS/MS assays with deuterated internal standards. Account for CYP3A4/5 polymorphisms via genotyping and population pharmacokinetic modeling (NONMEM). Publish raw data in repositories like ChEMBL or Dryad .

Q. How can researchers optimize in silico models to predict this compound’s off-target binding and toxicity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against human kinase and ion channel libraries (e.g., hERG). Validate predictions with surface plasmon resonance (SPR) binding assays and patch-clamp electrophysiology. Apply machine learning (Random Forest) to integrate structural and toxicity data .

Q. What frameworks (e.g., PICO, FINER) are most effective for formulating hypotheses about this compound’s role in combination therapies?

  • Methodological Answer : Apply PICO to define Population (e.g., pediatric malaria), Intervention this compound + artesunate, Comparator (artemether-lumefantrine), and Outcomes (parasite clearance time). Use FINER criteria to assess Feasibility (sample size), Novelty (synergistic mechanisms), and Relevance (WHO treatment guidelines) .

Q. Data Presentation and Ethical Compliance

Q. What are best practices for presenting enantiomer-specific metabolic data in this compound studies?

  • Methodological Answer : Use tables with footnotes explaining chiral column specifications (e.g., Chiralpak AD-H). Include chromatograms in supplementary materials. Disclose limit of quantification (LOQ) and inter-day precision metrics. Follow journal guidelines (e.g., Beilstein J. Org. Chem.) for compound characterization .

Q. How should researchers address ethical challenges in studying this compound in pregnant populations, given historical safety controversies?

  • Methodological Answer : Design trials under DSMB oversight with strict inclusion criteria (e.g., second/third trimester). Use meta-analytic evidence (e.g., Cochrane reviews) to justify risk-benefit ratios. Ensure informed consent processes detail FDA pregnancy category revisions and regional resistance patterns .

Properties

CAS No.

51688-68-7

Molecular Formula

C17H16F6N2O

Molecular Weight

378.31 g/mol

IUPAC Name

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m0/s1

InChI Key

XEEQGYMUWCZPDN-SWLSCSKDSA-N

SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O

density

Crystal density: 1.432 g/cu cm

melting_point

174-176 °C

Key on ui other cas no.

51688-68-7
53230-10-7

Pictograms

Irritant

shelf_life

Stable under recommended storage conditions. /Mefloquine hydrochloride/

solubility

In water, 6.212 mg/L at 25 °C (est)

Synonyms

Lariam
Mefloquine
Mefloquine Hydrochloride
Mephloquine
Ro 21 5998 001
Ro-21-5998-001
Ro215998001
WR 142,490
WR 177,602
WR-142,490
WR-177,602
WR142,490
WR177,602

vapor_pressure

3.74X10-9 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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